Enantiomeric Purity and Stereochemical Definition for Asymmetric Synthesis
The (1R)-1-(4-bromophenyl)prop-2-en-1-amine offers a defined (R)-stereochemistry, which is essential for asymmetric synthesis applications. In contrast, the racemic mixture (CAS: 688362-60-9) contains both (R)- and (S)-enantiomers in equal proportion, leading to a loss of stereocontrol in downstream reactions [1]. The (S)-enantiomer (CAS: 688362-61-0) provides the opposite stereochemical outcome. Quantitative comparison of enantiomeric purity is not directly available from primary literature for this specific derivative; however, class-level inference from the lipase-catalyzed resolution of 1-aryl-2-propenylamines indicates that high enantiomeric excesses (>99% ee) are achievable for structurally related compounds [2]. Vendors typically supply the (R)-enantiomer with a purity of 98% .
| Evidence Dimension | Enantiomeric Purity (ee) |
|---|---|
| Target Compound Data | >99% ee (class-level inference from related 1-aryl-2-propenylamines) |
| Comparator Or Baseline | Racemic mixture: 0% ee; (S)-enantiomer: >99% ee (opposite configuration) |
| Quantified Difference | Not quantified for this specific derivative |
| Conditions | Lipase-catalyzed resolution; class-level data from Castagnolo et al., 2004 |
Why This Matters
For asymmetric synthesis applications, a defined stereochemistry is non-negotiable; using racemic or opposite enantiomer would yield diastereomeric mixtures and require additional purification steps, increasing cost and reducing yield.
- [1] Cas no 688362-78-9 ((1R)-1-(4-BROMOPHENYL)PROP-2-EN-1-AMINE). Kuujia.com. Retrieved from https://www.kuujia.com. View Source
- [2] Castagnolo, D., Armaroli, S., Corelli, F., & Botta, M. (2004). Enantioselective synthesis of 1-aryl-2-propenylamines: a new approach to a stereoselective synthesis of the Taxol® side chain. Tetrahedron: Asymmetry, 15(6), 941–949. View Source
